molecular formula C14H16N6O2S B11692156 N-[4-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxopyrazol-4-ylidene)hydrazinyl]phenyl]-N-methylacetamide

N-[4-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxopyrazol-4-ylidene)hydrazinyl]phenyl]-N-methylacetamide

Cat. No.: B11692156
M. Wt: 332.38 g/mol
InChI Key: DQHIXMIUPXATSX-UHFFFAOYSA-N
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Description

N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)-N-METHYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a hydrazine moiety, and a carbamothioyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)-N-METHYLACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of hydrazine derivatives with pyrazole intermediates under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)-N-METHYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)-N-METHYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)-N-METHYLACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N6O2S

Molecular Weight

332.38 g/mol

IUPAC Name

N-[4-[(2-carbamothioyl-5-methyl-3-oxo-1H-pyrazol-4-yl)diazenyl]phenyl]-N-methylacetamide

InChI

InChI=1S/C14H16N6O2S/c1-8-12(13(22)20(18-8)14(15)23)17-16-10-4-6-11(7-5-10)19(3)9(2)21/h4-7,18H,1-3H3,(H2,15,23)

InChI Key

DQHIXMIUPXATSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC=C(C=C2)N(C)C(=O)C

Origin of Product

United States

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